

Toxicological profile of 3-Methoxy-4-methylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-4-methylphenol

Cat. No.: B176626

[Get Quote](#)

An In-Depth Technical Guide to the Toxicological Profile of **3-Methoxy-4-methylphenol**

Prepared by a Senior Application Scientist

Foreword: A Note on Scientific Approach

The following technical guide provides a comprehensive toxicological profile of **3-Methoxy-4-methylphenol** (Creosol, 4-Methylguaiacol). It is intended for researchers, scientists, and professionals in drug development. In compiling this guide, a significant reliance has been placed on data from structurally related compounds, a toxicological principle known as "read-across." Direct, comprehensive toxicological data for **3-Methoxy-4-methylphenol** is limited in the public domain. Therefore, data from cresols (particularly p-cresol), creosote (a mixture containing creosol), and other related phenols have been used to infer the toxicological properties of the target compound. This approach is scientifically justified by the structural similarities and the predictable influence of the methoxy group on metabolic pathways and biological activity. Each instance of read-across is clearly indicated to maintain scientific transparency.

Chemical and Physical Properties

3-Methoxy-4-methylphenol, also known by its common names creosol and 4-methylguaiacol, is a phenolic compound with a distinctive smoky and sweet aroma.^{[1][2]} It is a component of natural substances like wood creosote and is also synthesized for use in fragrances and as a laboratory chemical.^{[1][2]}

Property	Value	Source
IUPAC Name	2-Methoxy-4-methylphenol	[2]
Synonyms	Creosol, 4-Methylguaiacol, 2-Methoxy-p-cresol	[2] [3]
CAS Number	93-51-6	[2]
Molecular Formula	C ₈ H ₁₀ O ₂	[4]
Molar Mass	138.16 g/mol	[2]
Appearance	Colorless to yellowish aromatic liquid	[2]
Melting Point	5.5 °C	[2]
Boiling Point	221 °C	[2]
Solubility	Slightly soluble in water; miscible in ethanol, ether, benzene	[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

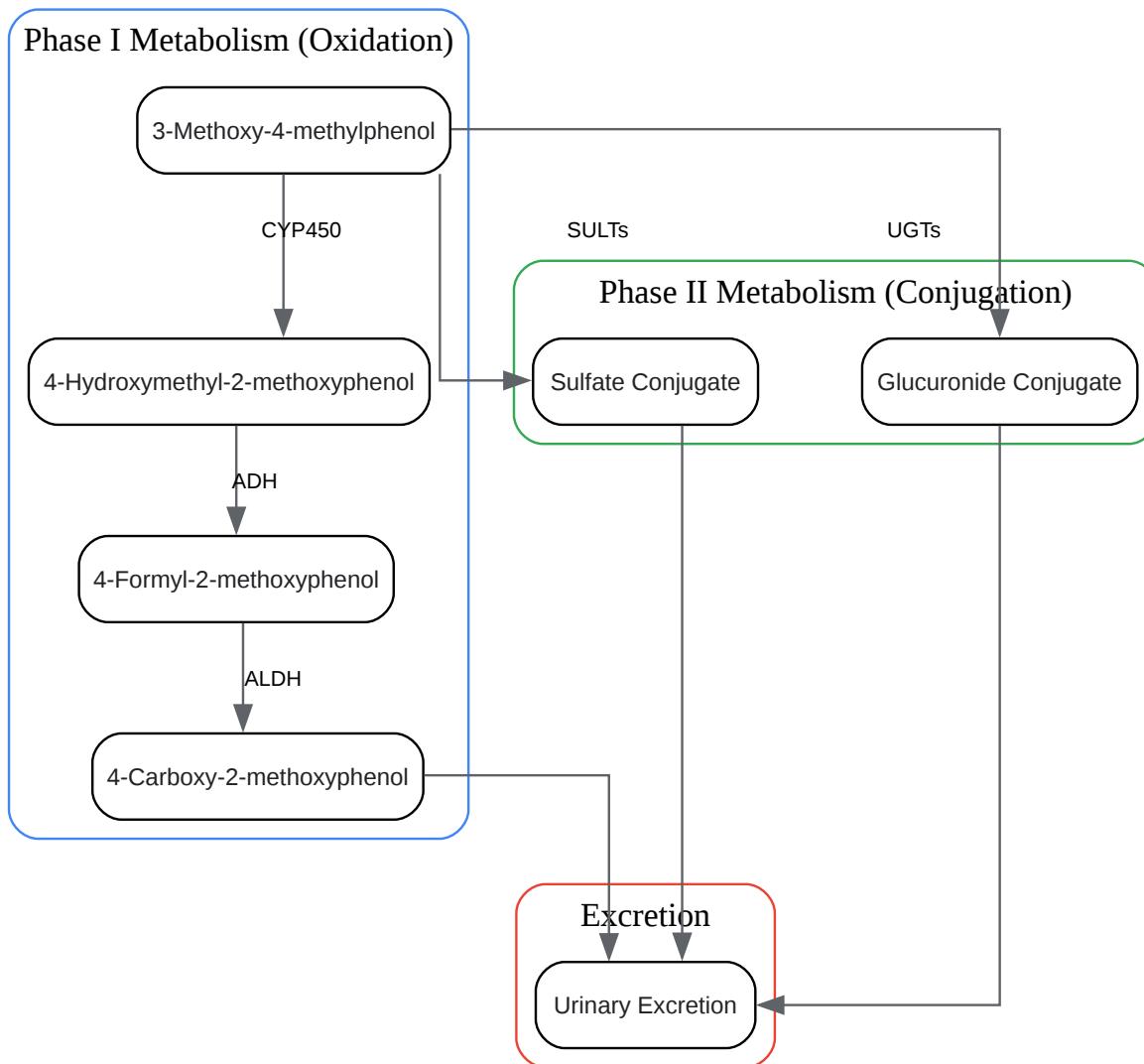
Direct toxicokinetic studies on **3-Methoxy-4-methylphenol** are not readily available. However, its ADME properties can be inferred from studies on p-cresol and the known effects of methoxy substitution on phenolic compounds.

Absorption

Phenolic compounds like cresols are readily absorbed through the gastrointestinal tract, skin, and lungs.[\[5\]](#) In rabbits, 65-84% of an oral dose of cresol isomers was recovered in the urine within 24 hours, indicating significant absorption.[\[5\]](#)

Distribution

Once absorbed, phenolic compounds are expected to be distributed throughout the body.


Metabolism: A Proposed Pathway

The metabolism of **3-Methoxy-4-methylphenol** is hypothesized to proceed through pathways similar to those of p-cresol, with modifications influenced by the methoxy group. The primary routes of metabolism for phenols are oxidation of the alkyl side chain and conjugation of the hydroxyl group.

A study on the hepatotoxicity of p-cresol suggests that its toxicity is dependent on the formation of a reactive quinone methide intermediate.^[6] The same study observed that the presence of an electron-donating substituent, such as a 2-methoxy group, diminished both the metabolism and toxicity.^[6] This suggests that **3-Methoxy-4-methylphenol** may be less readily metabolized to a reactive intermediate compared to p-cresol.

The proposed metabolic pathway involves:

- Phase I Metabolism: Oxidation of the 4-methyl group, catalyzed by cytochrome P450 enzymes (CYP2E1 and CYP1A2 have been implicated for p-cresol), to form a benzyl alcohol derivative.^[7] This can be further oxidized to an aldehyde and a carboxylic acid.
- Phase II Metabolism: The primary detoxification pathway is likely conjugation of the phenolic hydroxyl group with sulfate (sulfation) or glucuronic acid (glucuronidation). The resulting conjugates are more water-soluble and readily excreted. For p-cresol, p-cresyl sulfate is the main *in vivo* metabolite.^{[8][9]}

[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway for **3-Methoxy-4-methylphenol**.

Excretion

The water-soluble sulfate and glucuronide conjugates are primarily excreted in the urine.

Acute Toxicity

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Methoxy-4-methylphenol** is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[3][4] It is also classified as causing skin irritation (Category 2), serious eye damage (Category 1) or irritation (Category 2A), and may cause respiratory irritation.[1][3][4]

Endpoint	Classification/Value	Source
Acute Oral Toxicity	Category 4 (Harmful if swallowed)	[3][4]
Acute Dermal Toxicity	No classification; Causes skin irritation (Category 2)	[3][4]
Acute Inhalation Toxicity	No classification; May cause respiratory irritation (Category 3)	[1][4]
Eye Irritation	Causes serious eye damage/irritation (Category 1/2A)	[3][4]
Skin Irritation	Causes skin irritation (Category 2)	[3][4]

Note: Specific LD50/LC50 values for **3-Methoxy-4-methylphenol** are not available in the reviewed literature. The acute oral LD50 for creosote in rats is approximately 2200 mg/kg, which is of moderate toxicity.[10]

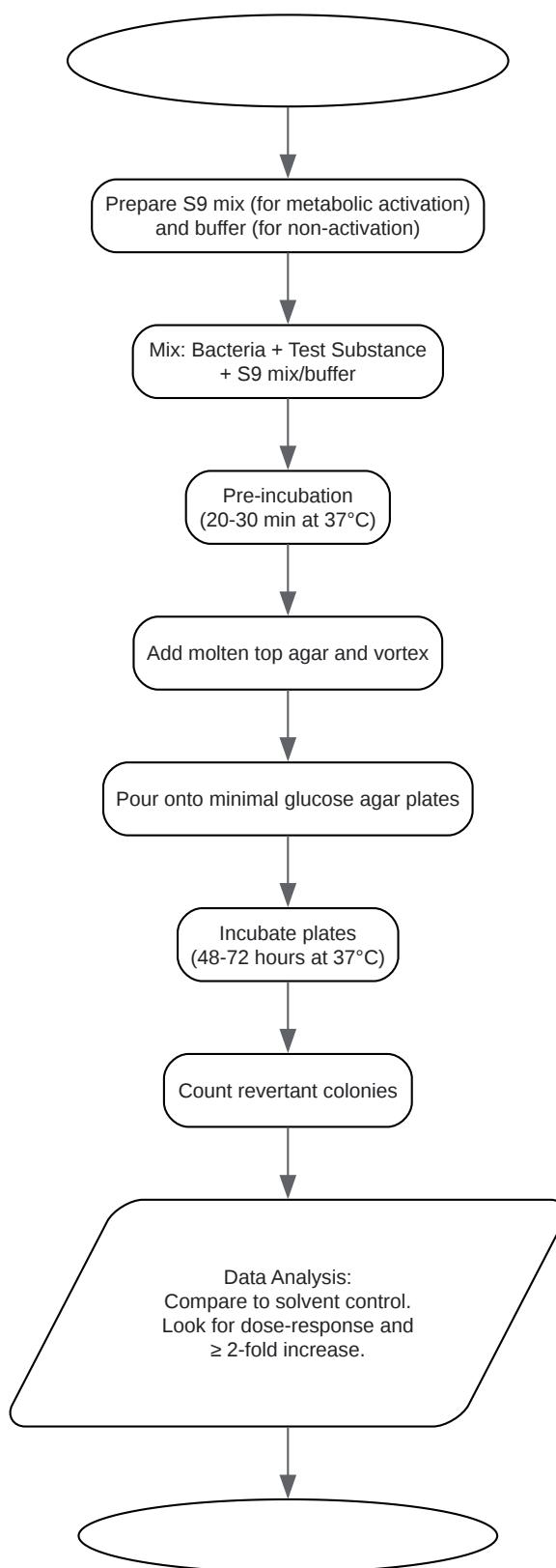
Sub-chronic and Chronic Toxicity

No specific sub-chronic or chronic toxicity studies for **3-Methoxy-4-methylphenol** were identified. However, studies on cresol mixtures provide relevant insights. In National Toxicology Program (NTP) studies, dietary administration of a 60:40 mixture of m/p-cresol to rats and mice for 13 weeks and 2 years was conducted.[11][12] The primary effects observed were lesions in the nasal respiratory epithelium in animals dosed with p-cresol or the m/p-cresol mixture.[12]

Genotoxicity

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that 2-methoxy-4-methylphenol is not expected to be genotoxic.[\[13\]](#) This conclusion was based on a read-across approach using data from the structurally similar compound, eugenol.[\[13\]](#) Eugenol has been extensively studied and is not considered to pose a significant mutagenic or genotoxic risk to humans at current exposure levels.[\[13\]](#)

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)


The Ames test is a widely used method for assessing the mutagenic potential of a chemical.

[\[14\]](#)

Objective: To evaluate the potential of a test substance to induce reverse mutations at selected loci in several strains of *Salmonella typhimurium* and *Escherichia coli* in the presence and absence of a metabolic activation system.

Methodology:

- **Strain Selection:** Use a minimum of five bacterial strains, including *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA.[\[15\]](#)
- **Metabolic Activation:** Conduct the assay with and without a rat liver homogenate fraction (S9 mix) to simulate mammalian metabolism.[\[16\]](#)
- **Dose Selection:** Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The top concentration should be 5000 μ g/plate or the maximum non-toxic concentration.[\[15\]](#)
- **Assay Procedure (Plate Incorporation Method):** a. To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance at the desired concentration, and 0.5 mL of S9 mix or buffer. b. Incubate for 20-30 minutes at 37°C. c. Add 2.0 mL of molten top agar and vortex. d. Pour the mixture onto a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours.
- **Data Analysis:** Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants, typically a two-fold or greater increase over the solvent control.[\[15\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the Ames Test (Plate Incorporation Method).

Carcinogenicity

There are no direct carcinogenicity bioassays on **3-Methoxy-4-methylphenol**. The International Agency for Research on Cancer (IARC) classifies "creosotes" as Group 2A, "probably carcinogenic to humans," based on sufficient evidence in animals and limited evidence in humans.[\[17\]](#) However, it is crucial to note that creosote is a complex mixture.

Studies on individual cresol isomers have shown that they can act as tumor promoters in rodents.[\[11\]](#) Conversely, a 2-year NTP bioassay of a 60:40 mixture of m- and p-cresols found no clear evidence of carcinogenicity in rats or mice.[\[11\]](#) Phenol and toluene, which are structurally similar to cresols, have also tested negative for carcinogenicity in NTP bioassays.[\[11\]](#)

Reproductive and Developmental Toxicity

According to the RIFM safety assessment, there is insufficient data to evaluate the reproductive and developmental toxicity of 2-methoxy-4-methylphenol.[\[13\]](#) The assessment concluded that systemic exposure from fragrance use is below the Threshold of Toxicological Concern (TTC) for reproductive and developmental effects for a substance of its chemical class.[\[13\]](#)

A study on creosote administered orally to pregnant rabbits showed maternal and developmental toxicity at high doses, but no structural defects were observed at any dose level.[\[10\]](#)

Mechanism of Toxicity

The toxicity of phenolic compounds is often linked to their metabolism into reactive intermediates. For p-cresol, a proposed mechanism involves the formation of a reactive quinone methide, which can bind to cellular macromolecules and cause cytotoxicity.[\[6\]](#)

The presence of a methoxy group at the ortho position to the hydroxyl group in **3-Methoxy-4-methylphenol** is expected to influence its toxic potential. Electron-donating groups like methoxy can decrease the rate of metabolism and subsequent toxicity, as observed in a study with substituted p-cresols.[\[6\]](#) This suggests that **3-Methoxy-4-methylphenol** may be less toxic than its non-methoxylated counterpart, p-cresol, due to a reduced propensity to form a reactive quinone methide intermediate.

Human Health and Risk Assessment

Human exposure to **3-Methoxy-4-methylphenol** can occur through its use in consumer products, such as fragrances, and as a component of wood smoke.[13] The primary health concerns are related to its irritant properties upon direct contact with the skin, eyes, and respiratory tract.[1] Ingestion of large amounts can be harmful.[4]

The risk from typical consumer exposure is generally considered low. For its use as a fragrance ingredient, the RIFM has established a No Expected Sensitization Induction Level (NESIL) of 110 µg/cm² to manage the risk of skin sensitization.[13] For other toxicological endpoints like reproductive toxicity, the systemic exposure is considered to be below the TTC, indicating a low level of concern.[13]

References

- Creosote Council. (n.d.). Creosote Research.
- Chen, H., et al. (2024). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. *Frontiers in Microbiology*, 15.
- National Toxicology Program. (1992). Carcinogenesis Studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies). *National Cancer Institute Technical Report Series*, 419, 1-277.
- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services, Public Health Service.
- Hopper, D. J., & Taylor, D. G. (1977). Pathways for the degradation of m-cresol and p-cresol by *Pseudomonas putida*. *Journal of bacteriology*, 132(1), 1–6.
- Hopper, D. J., & Taylor, D. G. (1977). Pathways for the degradation of m-cresol and p-cresol by *Pseudomonas putida*. *Journal of bacteriology*, 132(1), 1–6.
- Chen, H., et al. (2024). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. *Frontiers in Microbiology*, 15.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cresols - Health Effects.
- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services, Public Health Service.
- Peters, F., et al. (2007). Pathways of p-cresol metabolism to benzoyl-CoA in anaerobic bacteria. *Applied and environmental microbiology*, 73(17), 5649–5652.
- National Center for Biotechnology Information. (n.d.). **3-Methoxy-4-methylphenol**. PubChem.

- International Agency for Research on Cancer. (1987). CREOSOTES (Group 2A). In Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42. Lyon (FR)
- Australian Industrial Chemicals Introduction Scheme. (2016). 3-methyl-4-(1-methylethyl) phenol: Human health tier II assessment.
- ResearchGate. (n.d.). Reproductive and Developmental Toxicity Studies.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Creosote - Health Effects.
- Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Creosote. U.S. Department of Health and Human Services, Public Health Service.
- S. S. S., et al. (2013). Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests. *Journal of traditional and complementary medicine*, 3(4), 238–244.
- ResearchGate. (n.d.). 4-Cresol Treatment In Vivo Increases Islet Size and Density and b-Cell Mass.
- National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-Methylphenol. PubChem.
- National Industrial Chemicals Notification and Assessment Scheme. (2017). Phenol, 4-methoxy-: Human health tier II assessment.
- Schepers, E., et al. (2007). P-cresylsulphate, the main in vivo metabolite of p-cresol, activates leucocyte free radical production.
- Schepers, E., et al. (2007). P-cresylsulphate, the main in vivo metabolite of p-cresol, activates leucocyte free radical production.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxyphenol, 97%.
- Haz-Map. (n.d.). 3-Methoxyphenol.
- Aarti Industries. (2025). GPS Safety Summary - 4-methoxy phenol.
- ResearchGate. (n.d.). An autopsy case of poisoning by massive absorption of cresol a short time before death.
- Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. *Food and Chemical Toxicology*, 153, 112363.
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 4-ethylguaiacol, CAS Registry Number 2785-89-9. *Food and Chemical Toxicology*, 160, 112814.
- Jansen, T., et al. (2021). Improving 3-methylphenol (m-cresol) production in yeast via in vivo glycosylation or methylation. *FEMS yeast research*, 21(1), foaa070.
- Thompson, D. C., et al. (1994). Studies on the mechanism of hepatotoxicity of 4-methylphenol (p-cresol): effects of deuterium labeling and ring substitution. *Chemical research in toxicology*, 7(6), 831–835.
- GOV.UK. (2021). Guidance on a strategy for genotoxicity testing of chemicals.
- Ku, W. W. (2007). In vitro genotoxicity testing strategies.

- Hansen, J., et al. (2007). Ames-Positives. *Mutation Research/Genetic Toxicology and Environmental Mutagenesis*, 633(1), 29-50.
- The Good Scents Company. (n.d.). 4-methyl guaiacol.
- Wikipedia. (n.d.). Creosol.
- Snyder, R. D., & Green, J. W. (2001). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals.
- Jacobson, C., et al. (2017). Reproductive and developmental toxicity risk assessment for 4-methylimidazole.
- Asakawa, E., et al. (1994). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. *International journal of cancer*, 56(1), 146–152.
- Klaassen, C. D. (Ed.). (2013). Casarett & Doull's Essentials of Toxicology (2nd ed.).
- Fujisawa, S., et al. (2010). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. *Molecules* (Basel, Switzerland), 15(2), 1102–1114.
- U.S. Environmental Protection Agency. (2010). Provisional Peer-Reviewed Toxicity Values for 4-Methylphenol (p-Cresol).
- Zhang, Y., et al. (2022). Toxic effects of 4-methylimidazole on the maturation and fertilization of mouse oocytes. *Ecotoxicology and environmental safety*, 234, 113393.
- ScienceDirect. (n.d.). Reproductive and Developmental Toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-methyl guaiacol, 93-51-6 [thegoodsentscompany.com]
- 2. Creosol - Wikipedia [en.wikipedia.org]
- 3. 2-Methoxy-4-Methylphenol | C8H10O2 | CID 7144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxy-4-methylphenol | C8H10O2 | CID 15103015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of hepatotoxicity of 4-methylphenol (p-cresol): effects of deuterium labeling and ring substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

- 8. P-cresylsulphate, the main in vivo metabolite of p-cresol, activates leucocyte free radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Creosote Research - Creosote Council [creosotecouncil.org]
- 11. Carcinogenesis Studies of Cresols in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 17. CREOSOTES (Group 2A) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological profile of 3-Methoxy-4-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b176626#toxicological-profile-of-3-methoxy-4-methylphenol\]](https://www.benchchem.com/product/b176626#toxicological-profile-of-3-methoxy-4-methylphenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com